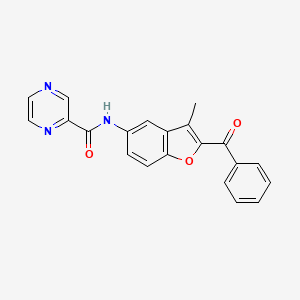

N~2~-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide

Description

N~2~-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide is a heterocyclic compound featuring a benzofuran core substituted with a benzoyl group at position 2 and a methyl group at position 2. The benzofuran moiety is linked to a pyrazinecarboxamide group via an amide bond at position 3. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmacological investigations.

Properties

Molecular Formula |

C21H15N3O3 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C21H15N3O3/c1-13-16-11-15(24-21(26)17-12-22-9-10-23-17)7-8-18(16)27-20(13)19(25)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26) |

InChI Key |

OVNMOLHEEMLXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzoyl group and the pyrazinecarboxamide moiety. Common reagents used in these reactions include benzoyl chloride, pyrazinecarboxylic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the benzofuran or pyrazinecarboxamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Crystallography : The benzofuran-pyrazinecarboxamide hybrid likely adopts a planar conformation, as seen in structurally related compounds like N-(2-pyridylmethyl)-2-pyrazinecarboxamide, which crystallizes in the triclinic space group $P{\bar 1}$ with distinct hydrogen-bonding networks .

- Hirshfeld Surface Analysis: For pyrazinecarboxamides, non-covalent interactions (e.g., S···H, N···H contacts) dominate molecular packing, as demonstrated in N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide . The benzoyl and methyl groups in the target compound may enhance lipophilicity compared to chlorophenyl or pyridyl derivatives.

Key Research Findings

Substituent Impact : Chloro and phenyl groups enhance antimycobacterial activity, while benzofuran and benzoyl groups may favor antifungal or anti-inflammatory applications .

Thermal Stability : Pyrazinecarboxamide derivatives generally exhibit moderate thermal stability (decomposition >200°C), as seen in thermogravimetric analyses of related compounds .

Biological Activity

N~2~-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and apoptotic properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the pyrazinecarboxamide group further enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Apoptotic Mechanism

A study evaluating the apoptotic effects of benzofuran derivatives demonstrated that certain compounds increased reactive oxygen species (ROS) levels in K562 leukemia cells, leading to apoptosis. The Annexin V-FITC assay indicated early apoptotic changes, with a notable increase in caspase 3 and 7 activities after exposure to these compounds. Specifically, one derivative exhibited a 2.31-fold increase in caspase activity after 48 hours, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Benzofuran derivatives are recognized for their effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 8 | Mycobacterium tuberculosis |

| Compound 2 | 2 | Mycobacterium tuberculosis |

| Compound 3 | 25 | Staphylococcus aureus |

| Compound 4 | 20 | Escherichia coli |

Studies have shown that certain benzofuran derivatives possess minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis, indicating potent antitubercular activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by increasing ROS levels, leading to mitochondrial dysfunction and activation of caspases.

- Antimicrobial Action : The structural features of benzofuran derivatives facilitate interactions with microbial targets, disrupting cellular functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N²-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide?

- Methodological Answer : Multi-step synthetic routes are typically used, involving condensation reactions between pyrazinecarboxylic acid derivatives and functionalized benzofuran amines. Key steps include:

- Coupling agents : Triphenylphosphite or isobutyl chloroformate to activate the carboxylic acid group for amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) for reaction progress and purity assessment .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1643–1669 cm⁻¹, amide N–H stretches) .

- Elemental Analysis : Confirms purity and stoichiometry .

Advanced Research Questions

Q. How does N²-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-pyrazinecarboxamide interact with transition metals like Cu(II)?

- Methodological Answer :

- Coordination Geometry : The pyrazinecarboxamide moiety acts as a tridentate ligand via pyridine-N, amide-N, and pyrazine-N atoms, forming square-pyramidal Cu(II) complexes. Bond lengths (e.g., Cu–Namide ≈1.91–1.92 Å) and angles (e.g., N–Cu–N ~164–168°) are determined via X-ray crystallography .

- Spectroscopic Validation : IR shifts (e.g., C=O stretching frequency reduction from 1669 to 1643 cm⁻¹) confirm metal binding .

- Electrochemical Behavior : Cyclic voltammetry in dry DMF reveals quasi-reversible Cu(III/II) redox couples at ~+0.35 V vs. SCE .

Q. What computational approaches are used to validate the molecular structure and vibrational spectra of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates vibrational frequencies, showing strong agreement with experimental IR data (e.g., C–N stretches at ~1300 cm⁻¹) .

- Hartree-Fock (HF) : Predicts bond lengths (e.g., C–C aromatic bonds ≈1.38–1.42 Å) but may overestimate angles compared to X-ray data .

- Software : Gaussian 98/09 suites for energy minimization and spectral simulations .

Q. How can researchers resolve discrepancies between experimental and theoretical bond parameters?

- Methodological Answer :

- Error Analysis : Compare standard deviations in crystallographic data (e.g., ±0.007–0.010 Å for bond lengths) with computational tolerances .

- Basis Set Selection : Higher-level basis sets (e.g., 6-311+G(d)) improve DFT accuracy for metal-ligand interactions .

- Hybrid Methods : Combine X-ray refinement (SHELXL) with DFT-optimized geometries to reconcile steric strain or non-covalent interactions (e.g., C–H⋯O hydrogen bonds) .

Experimental Design & Data Analysis

Q. What strategies are employed in X-ray crystallographic refinement for this compound’s metal complexes?

- Methodological Answer :

- Software : SHELX suite (SHELXL-97) for structure solution and refinement. ORTEP-3 for graphical representation .

- Anisotropic Refinement : Applied to non-H atoms, with H atoms placed geometrically .

- Validation : Check CIF files for R-factor convergence (e.g., R₁ < 0.07) and ADDSYM analysis for missed symmetry .

Q. How do non-covalent interactions influence the crystal packing of this compound?

- Methodological Answer :

- Hydrogen Bonding : C–H⋯O (2.65–2.77 Å) and C–H⋯π (3.2–3.5 Å) interactions stabilize layered arrangements .

- π-Stacking : Absent in Cu(II) complexes due to steric hindrance from substituents, but observed in parent ligands .

- Thermal Analysis : TGA reveals decomposition steps (e.g., NO₃⁻/DMSO loss at ~220–260°C), correlating with lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.